molecular formula C6H5BN2O3 B1471134 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid CAS No. 903899-12-7

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid

Cat. No.: B1471134
CAS No.: 903899-12-7
M. Wt: 163.93 g/mol
InChI Key: XLTWXXALSLWYIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid typically involves the reaction of appropriate pyridine derivatives with boronic acid reagents under controlled conditions. Specific synthetic routes and reaction conditions are often detailed in peer-reviewed scientific literature and technical documents . Industrial production methods may involve optimized processes to ensure high yield and purity, often utilizing advanced techniques such as catalytic reactions and automated synthesis equipment.

Chemical Reactions Analysis

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions.

Scientific Research Applications

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: This compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications includes investigations into its role as an enzyme inhibitor or a ligand for specific biological targets.

    Industry: It may be used in the production of advanced materials, such as polymers and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The cyano group and dihydro-oxopyridine moiety may also contribute to its binding affinity and specificity for certain biological targets .

Comparison with Similar Compounds

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Methylboronic acid: Utilized in the synthesis of various organic compounds.

    4-Cyanophenylboronic acid:

Properties

IUPAC Name

(5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWXXALSLWYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CNC1=O)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
Reactant of Route 3
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
Reactant of Route 4
Reactant of Route 4
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
Reactant of Route 5
Reactant of Route 5
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
Reactant of Route 6
Reactant of Route 6
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.